molecular formula C14H23NO4S B7459591 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide

2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide

Cat. No. B7459591
M. Wt: 301.40 g/mol
InChI Key: YOUBCWNEIGRMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide, also known as DOiPr, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DOiPr belongs to the class of phenethylamine derivatives and is structurally similar to other compounds such as mescaline and 2C-B. In

Mechanism of Action

2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide is believed to exert its pharmacological effects by binding to and activating serotonin receptors in the brain. Specifically, 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide has been found to act as a partial agonist at the 5-HT2A receptor, which leads to the activation of downstream signaling pathways that are involved in the regulation of mood, cognition, and perception. 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide has also been found to have agonist activity at the 5-HT2B receptor, which can lead to the activation of signaling pathways that are involved in the regulation of cardiovascular function.
Biochemical and Physiological Effects:
2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide has been found to have a range of biochemical and physiological effects in animal studies. In vitro studies have shown that 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide can increase the release of serotonin and other neurotransmitters in the brain, which may contribute to its psychoactive effects. Animal studies have also shown that 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide can increase heart rate and blood pressure, which is consistent with its agonist activity at the 5-HT2B receptor.

Advantages and Limitations for Lab Experiments

2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide has several advantages for use in lab experiments. It has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood, cognition, and perception. 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide also has agonist activity at the 5-HT2B receptor, which can be useful for studying the role of this receptor in the regulation of cardiovascular function. However, 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide also has limitations for use in lab experiments. Its psychoactive effects can make it difficult to interpret the results of behavioral studies, and its effects on other neurotransmitter systems can complicate the interpretation of its effects on serotonin receptors.

Future Directions

There are several future directions for research on 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide. One potential direction is to study its effects on other serotonin receptors, such as the 5-HT2C receptor, which is involved in the regulation of appetite and mood. Another direction is to study the effects of 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide in animal models of psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to determine the safety and potential therapeutic applications of 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide in humans.

Synthesis Methods

The synthesis of 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide is a multi-step process that involves the reaction of 2,5-dimethoxyphenylacetonitrile with propan-2-ylamine and sulfur dioxide. The resulting product is then treated with sodium hydroxide and hydrochloric acid to obtain 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide. The purity and yield of 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide can be improved by using different reaction conditions and purification methods.

Scientific Research Applications

2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide has been studied for its potential pharmacological properties, including its effects on serotonin receptors and its potential as a psychoactive substance. In vitro studies have shown that 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide has also been found to have agonist activity at the 5-HT2B receptor, which is involved in the regulation of cardiovascular function.

properties

IUPAC Name

2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S/c1-10(2)15(11(3)4)20(16,17)14-9-12(18-5)7-8-13(14)19-6/h7-11H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUBCWNEIGRMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)S(=O)(=O)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide

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